molecular formula C11H9NO5 B8229131 (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid

Cat. No.: B8229131
M. Wt: 235.19 g/mol
InChI Key: YGXWHPPQGGKVMF-QMMMGPOBSA-N
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Description

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid is a complex organic compound with a unique structure that includes a phthalimide group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid typically involves the reaction of phthalic anhydride with an amino acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form hydroxyl groups.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a keto acid, while reduction of the phthalimide moiety can produce a dihydroxy derivative.

Scientific Research Applications

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Shares the phthalimide moiety but lacks the hydroxypropanoic acid group.

    Hydroxypropanoic acid: Contains the hydroxypropanoic acid moiety but lacks the phthalimide group.

    N-Substituted phthalimides: Compounds with different substituents on the nitrogen atom of the phthalimide group.

Uniqueness

(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-hydroxypropanoic acid is unique due to the combination of the phthalimide and hydroxypropanoic acid moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-5-8(11(16)17)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXWHPPQGGKVMF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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